molecular formula C16H19N3O5 B11152170 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

Cat. No.: B11152170
M. Wt: 333.34 g/mol
InChI Key: KEPYUBHLYRECRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Mechanism of Action

The mechanism of action of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to various biological effects. For example, it may inhibit acetylcholinesterase, which is involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C16H19N3O5/c20-13(17-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)18-16(19)24/h1-2,5-6H,3-4,7-10H2,(H,17,20)(H,18,24)(H,21,22)

InChI Key

KEPYUBHLYRECRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.